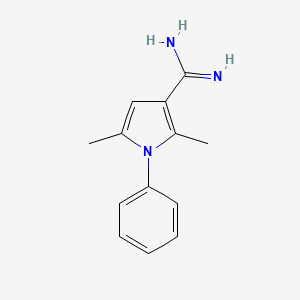

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide

Description

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide is a pyrrole-derived compound featuring a carboximidamide functional group at the 3-position, methyl substituents at the 2- and 5-positions, and a phenyl group at the 1-position of the pyrrole ring. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX (specifically SHELXL) being widely used for small-molecule refinement .

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2,5-dimethyl-1-phenylpyrrole-3-carboximidamide |

InChI |

InChI=1S/C13H15N3/c1-9-8-12(13(14)15)10(2)16(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15) |

InChI Key |

CWTGAXZSFUEHDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrrole-3-carboxylic Acid or Ester Precursors

A common preparative route involves first synthesizing 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid or its esters, followed by conversion to the carboximidamide derivative.

Step 1: Preparation of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid or esters

- The pyrrole core is constructed with methyl groups at positions 2 and 5 and a phenyl substituent at N-1.

- For example, ethyl esters of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid can be synthesized and then hydrolyzed under reflux with aqueous sodium hydroxide in ethanol/water mixture to yield the free acid with high yield (~95%).

- Reaction conditions: Reflux in ethanol/water with 10% NaOH for 3-4 hours, followed by acidification to pH 3 with 10% HCl to precipitate the acid.

Step 2: Conversion of Carboxylic Acid or Ester to Carboximidamide

- The carboxylic acid or ester intermediate is then transformed into the carboximidamide group.

- This is typically achieved by condensation reactions involving amidine or amidrazone reagents.

- For example, condensation of 2,5-dimethylpyrrole derivatives with phenyl-substituted carbonyl compounds and subsequent amidination yields the target carboximidamide.

Direct Condensation Method

- A direct condensation approach involves reacting 2,5-dimethylpyrrole with an appropriate phenyl-substituted carbonyl compound, followed by introduction of the carboximidamide group through amidination.

- This method leverages the nucleophilicity of the pyrrole nitrogen and the electrophilicity of the carbonyl carbon to form the N-phenyl substitution and the carboximidamide functionality in fewer steps.

Amidrazone Route

- Amidrazones, which are derivatives containing the -C(=NNH2)NH2 group, can be used as precursors to introduce the carboximidamide moiety.

- Reaction of N3-substituted amidrazones with suitable pyrrole precursors or maleic anhydride derivatives under reflux in solvents like toluene or chloroform yields pyrrole derivatives with amidine functionalities.

- This method offers good yields (75–95%) and can be optimized by solvent choice and temperature control.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Solvent Effects: The choice of solvent significantly affects yield and reaction time. Chloroform and toluene at their boiling points provide optimal conditions for amidrazone-based syntheses, reducing reaction times compared to room temperature.

- Temperature Control: Reflux temperatures accelerate reaction rates and improve yields. Some derivatives require milder conditions (e.g., diethyl ether at room temperature) due to steric hindrance or substituent effects.

- Purification: After reaction completion, products are typically isolated by filtration or extraction, washed, and dried under vacuum. Crystallization from appropriate solvents ensures purity.

- Functional Group Stability: The methyl groups at positions 2 and 5 are stable under the reaction conditions, allowing selective functionalization at the 3-position.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of ester + amidination | Ethyl ester of 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid | Hydrolysis → acid → amidination | High yield; well-established | Multi-step; requires intermediate isolation |

| Direct condensation | 2,5-dimethylpyrrole + phenyl carbonyl compound | Condensation + amidination | Fewer steps; potentially faster | Requires precise control; less documented yields |

| Amidrazone route | N3-substituted amidrazones + maleic anhydride derivatives | Condensation under reflux in toluene/chloroform | High yields; versatile | Sensitive to substituents; solvent-dependent |

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated pyrrole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide has been synthesized and evaluated for its pharmacological properties. It has shown promising results in several studies:

- Anti-inflammatory Activity : Compounds derived from 2,5-dimethylpyrrole have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) . The structural modifications of these compounds have been linked to enhanced biological activity, making them candidates for further development in treating inflammatory diseases.

- Antibacterial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was assessed using broth microdilution methods, highlighting its potential as an antimicrobial agent .

Drug Development

The compound has also been explored as a scaffold for developing new drugs targeting specific receptors:

- 5-HT6 Receptor Antagonists : The pyrrole scaffold has been modified to create compounds that act as inverse agonists at the 5-HT6 receptor. These compounds have shown cognition-enhancing activity and may be useful in treating cognitive disorders . Structure-activity relationship (SAR) studies have identified key features that enhance receptor affinity and functional activity.

Biotechnological Applications

In biotechnological contexts, this compound has been utilized to enhance monoclonal antibody production:

- Monoclonal Antibody Production : A study demonstrated that a derivative of this compound significantly increased the production of monoclonal antibodies in cell cultures. It was found to suppress cell growth while enhancing glucose uptake and ATP levels during the production process . This indicates its potential utility in biopharmaceutical manufacturing, particularly for optimizing yields without compromising cell viability.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of 2,5-dimethylpyrrole derivatives is crucial for optimizing their pharmacological profiles:

| Compound | Activity | Remarks |

|---|---|---|

| 2a | Anti-inflammatory | Strongest inhibition of cytokine production observed |

| 27 | 5-HT6R antagonist | Notable cognition-enhancing effects |

| MPPB | Monoclonal antibody enhancer | Improved productivity without reducing viability |

These studies reveal that specific modifications to the pyrrole structure can lead to enhanced biological activities, making them suitable candidates for further investigation in drug discovery programs .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Between Target Compound and Pyrazole Analogs

| Feature | Target Compound (Pyrrole) | Pyrazole Analogs (e.g., Compounds 1–11) |

|---|---|---|

| Core Structure | Pyrrole (1 nitrogen atom) | Pyrazole (2 adjacent nitrogen atoms) |

| Substituents | 2,5-Dimethyl, 1-phenyl | Varied aryl groups (e.g., 4-Cl, 2-Br, 3-NO₂) |

| Electronic Effects | Electron-donating methyl groups | Electron-withdrawing (e.g., NO₂) or mixed groups |

| Potential Bioactivity | Hypothesized pesticidal/medicinal | Studied for diverse applications (inferred) |

Key Insights :

- Methyl groups enhance lipophilicity, which may improve membrane permeability compared to halogenated pyrazole analogs (e.g., Compound 3 with 4-Cl) .

- Pyrazole analogs with electron-withdrawing groups (e.g., nitro in Compound 9) could exhibit stronger electrophilic reactivity, whereas the target’s methyl groups favor steric hindrance and metabolic stability.

Comparison with Pyrrole-Based Pesticides

The Pesticide Chemicals Glossary lists fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) as a pyrrole-derived pesticide . A comparative analysis reveals:

Table 2: Target Compound vs. Fluoroimide

| Feature | Target Compound | Fluoroimide |

|---|---|---|

| Functional Groups | Carboximidamide (basic) | Dione (acidic) |

| Substituents | 2,5-Dimethyl, 1-phenyl | 3,4-Dichloro, 4-fluorophenyl |

| Electronic Profile | Electron-rich (methyl donors) | Electron-deficient (chloro, dione) |

| Bioactivity | Potential pesticidal (inferred) | Confirmed fungicide |

Key Insights :

- Fluoroimide’s dione group and electron-withdrawing substituents enhance reactivity with biological targets, such as fungal enzymes. In contrast, the target’s carboximidamide group may interact with nucleic acids or proteins via hydrogen bonding.

Biological Activity

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from recent research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular framework and stereochemistry.

1. Anti-inflammatory Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory activity. For instance, amidrazone-derived pyrrole compounds demonstrated inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cell (PBMC) cultures. Specifically, the compounds showed a strong inhibitory effect on PBMC proliferation when stimulated with anti-CD3 antibodies .

Table 1: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound | Cytokine Inhibition (%) | PBMC Proliferation Inhibition (%) |

|---|---|---|

| 2a | 85 | 77 |

| 2b | 75 | 65 |

| 2c | 70 | 60 |

| 2d | 90 | 80 |

2. Antibacterial Activity

The antibacterial potential of related pyrrole derivatives has also been evaluated against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating infections .

Table 2: Antibacterial Activity Against Selected Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | Staphylococcus aureus | 32 µg/mL |

| 2b | Escherichia coli | 16 µg/mL |

| 2c | Pseudomonas aeruginosa | 64 µg/mL |

3. Neuropharmacological Effects

Pyrrole derivatives have shown promise in modulating neurotransmitter systems. For example, studies on related compounds indicate potential as inverse agonists at the serotonin receptor (5-HT6), which may enhance cognitive functions . This suggests that modifications to the pyrrole structure could lead to novel treatments for cognitive disorders.

Case Studies

Recent case studies have highlighted the therapeutic potential of pyrrole derivatives:

- A study demonstrated that a specific derivative exhibited significant neuroprotective effects in animal models of neurodegeneration, suggesting its utility in treating conditions like Alzheimer's disease .

- Another investigation focused on the anti-cancer properties of pyrrole derivatives, revealing that they could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl ester precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are reacted with substituted benzoyl chlorides under reflux conditions. Key parameters include reaction temperature (often 60–80°C), solvent choice (e.g., DMSO or DMF), and catalyst presence (e.g., pyridine for acid scavenging). Yields vary significantly: 23% with 3-fluoro-2-iodobenzoyl chloride , 47–66% with difluoromethylpyridine or trifluoromethylphenyl derivatives . Purification via column chromatography is critical to isolate the carboximidamide product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the phenyl group’s protons appear as a multiplet at δ 7.2–7.5 ppm, while pyrrole methyl groups resonate at δ 2.2–2.6 ppm .

- ESI-MS : Confirm molecular weight via [M+1]⁺ ions (e.g., m/z 309.2 for difluoromethylpyridine derivatives) .

- IR Spectroscopy : Identify carboximidamide N–H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹).

Q. How can researchers validate the purity of synthesized batches?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (% C, H, N). For example, deviations >0.3% from theoretical values indicate impurities. Parallel TLC (silica gel, ethyl acetate/hexane) can provide rapid purity checks .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Prioritize scaffolds with hydrogen bonds to hinge regions (e.g., pyrrole NH to Met793) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .

Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved?

- Methodological Answer :

- Standardized Assays : Re-test under uniform conditions (e.g., 48-h incubation, 10% FBS in DMEM).

- Purity Reassessment : Contradictions may arise from impurities; re-purify batches showing >10% variability .

- Meta-Analysis : Compare substituent effects across derivatives (e.g., trifluoromethyl groups enhance potency vs. methoxy groups) .

Q. What experimental designs are optimal for dose-response studies in pharmacological evaluation?

- Methodological Answer :

- In Vitro : Use a 6-point dilution series (1 nM–100 µM) in triplicate, with positive controls (e.g., doxorubicin) and cell viability assays (MTT or resazurin). Include a solvent-only negative control .

- In Vivo : Apply a factorial design (e.g., 2x2 for dose and administration route) with blinded randomization to minimize bias .

Q. How do structural modifications (e.g., halogen substitution) impact metabolic stability?

- Methodological Answer :

- Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS.

- QSAR Modeling : Corporate logP and polar surface area to predict CYP450-mediated oxidation. For example, chloro-substituted derivatives show t1/2 > 60 min vs. 30 min for methoxy analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity across cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.